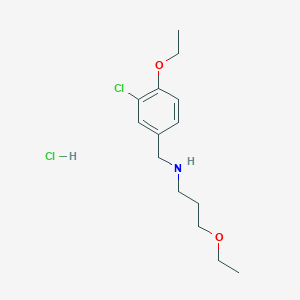![molecular formula C17H15N5O2 B4878678 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline](/img/structure/B4878678.png)
1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline, also known as TA-8995, is a small molecule compound that has been developed as a potential therapeutic agent for treating cardiovascular diseases. This compound has been shown to have potent cholesterol-lowering effects, and it has also been demonstrated to have beneficial effects on atherosclerosis and other cardiovascular risk factors. In
Mechanism of Action
1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline works by inhibiting the enzyme PCSK9, which is involved in the regulation of LDL receptor expression. By inhibiting PCSK9, 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline increases the expression of LDL receptors on hepatocytes, which leads to increased uptake of LDL cholesterol from the bloodstream and a subsequent decrease in circulating LDL cholesterol levels.
Biochemical and Physiological Effects:
1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline has been shown to have potent cholesterol-lowering effects, with reductions in LDL cholesterol levels of up to 80% observed in preclinical studies. 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline has also been shown to have beneficial effects on atherosclerosis and other cardiovascular risk factors, including reductions in triglycerides, lipoprotein(a), and C-reactive protein levels.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline in lab experiments is its potent cholesterol-lowering effects, which make it a useful tool for studying the effects of cholesterol on various physiological processes. However, one limitation of using 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline in lab experiments is its specificity for PCSK9, which may limit its usefulness for studying other physiological processes that are not directly related to cholesterol metabolism.
Future Directions
There are several potential future directions for research on 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline. One area of interest is the potential use of 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline in combination with other lipid-lowering agents, such as statins, to achieve even greater reductions in LDL cholesterol levels. Another area of interest is the potential use of 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline in the treatment of other cardiovascular diseases, such as heart failure and stroke. Additionally, further research is needed to fully understand the long-term safety and efficacy of 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline, particularly in the context of its use in combination with other lipid-lowering agents.
Synthesis Methods
The synthesis of 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline involves a multi-step process that begins with the preparation of 3-(1H-tetrazol-1-yl)phenol. This compound is then reacted with acetic anhydride to produce 3-(1H-tetrazol-1-yl)phenyl acetate. The final step in the synthesis involves the reaction of 3-(1H-tetrazol-1-yl)phenyl acetate with 2-(2-bromoacetyl)indole to produce 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline.
Scientific Research Applications
1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on cardiovascular diseases. In preclinical studies, 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline has been shown to have potent cholesterol-lowering effects, and it has also been demonstrated to have beneficial effects on atherosclerosis and other cardiovascular risk factors. In clinical trials, 1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline has been shown to be safe and well-tolerated, and it has also been shown to have beneficial effects on lipid profiles and other cardiovascular risk factors.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-(tetrazol-1-yl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(21-9-8-13-4-1-2-7-16(13)21)11-24-15-6-3-5-14(10-15)22-12-18-19-20-22/h1-7,10,12H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHICRWNPOAHQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC(=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4878598.png)
![N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4878605.png)
![N-(2-ethoxyphenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4878608.png)
![1-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4878609.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4878637.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4878649.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4878652.png)
![2-cyano-N-(4-methylbenzyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4878660.png)
![2-(2-ethylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4878664.png)

![1-[(2-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878674.png)
![2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B4878687.png)
![ethyl 4-{[(2-furylmethyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4878690.png)
